molecular formula C15H32N4O B12556564 N-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}dodecanamide CAS No. 143555-54-8

N-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}dodecanamide

Cat. No.: B12556564
CAS No.: 143555-54-8
M. Wt: 284.44 g/mol
InChI Key: NSGPLCFIQHUDBA-UHFFFAOYSA-N
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Description

N-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}dodecanamide is a synthetic amide derivative of lauric acid, characterized by its terminal hydrazine-imine functional group. This specific molecular architecture is of significant interest in advanced chemical and biochemical research. Its primary research applications are hypothesized to revolve around its potential as a key intermediate in the synthesis of more complex heterocyclic compounds, such as derivatives of 1,2,4-triazole, which are valuable scaffolds in medicinal chemistry. The compound's mechanism of action is postulated to involve its ability to act as a chelating agent or a ligand for metal ions, facilitating the study of catalytic processes or the development of novel coordination complexes. Furthermore, the dodecanamide (lauric acid) chain may impart amphiphilic properties, making it a candidate for investigations into self-assembling nanostructures or novel surfactant systems. The hydrazinylmethylideneamino moiety is a reactive group that can be utilized for further chemical modifications, enabling the creation of targeted chemical libraries for high-throughput screening in drug discovery initiatives.

Properties

CAS No.

143555-54-8

Molecular Formula

C15H32N4O

Molecular Weight

284.44 g/mol

IUPAC Name

N-[2-(hydrazinylmethylideneamino)ethyl]dodecanamide

InChI

InChI=1S/C15H32N4O/c1-2-3-4-5-6-7-8-9-10-11-15(20)18-13-12-17-14-19-16/h14H,2-13,16H2,1H3,(H,17,19)(H,18,20)

InChI Key

NSGPLCFIQHUDBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCN=CNN

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Amide Intermediate

The most widely reported method involves sequential amidation and hydrazone formation.

Step 1: Synthesis of N-(2-Aminoethyl)dodecanamide
Dodecanoic acid is activated as dodecanoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acyl chloride reacts with ethylenediamine in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere:
$$
\text{C}{11}\text{H}{23}\text{COCl} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \rightarrow \text{C}{11}\text{H}{23}\text{CONHCH}2\text{CH}2\text{NH}_2 + \text{HCl}
$$
Key parameters:

  • Molar ratio : 1:1.2 (acyl chloride:ethylenediamine)
  • Yield : 78–85% after recrystallization from ethanol.

Step 2: Hydrazone Formation
The primary amine group of N-(2-aminoethyl)dodecanamide reacts with hydrazine carboximidamide in ethanol under acidic catalysis (glacial acetic acid):
$$
\text{C}{11}\text{H}{23}\text{CONHCH}2\text{CH}2\text{NH}2 + \text{H}2\text{NNHCSNH}_2 \rightarrow \text{N-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}dodecanamide}
$$
Optimization :

  • Temperature : Reflux at 80°C for 4–6 hours.
  • Catalyst : 2–3 drops of acetic acid enhance imine bond formation.
  • Yield : 70–75% after column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1).

One-Pot Hydrazonation of Activated Amides

Recent advances enable direct coupling of hydrazine derivatives with pre-activated dodecanamides.

Procedure :

  • Dodecanamide is activated using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 25°C for 1 hour.
  • Hydrazine monohydrate (N₂H₄·H₂O) is added, and the mixture is stirred for 12 hours.
  • The product is isolated via aqueous workup (pH adjustment to 6–7) and solvent evaporation.

Advantages :

  • Efficiency : Eliminates intermediate purification.
  • Scalability : Suitable for gram-scale synthesis (85% yield).

Analytical Characterization

Spectroscopic Confirmation

  • FT-IR :

    • N-H stretch: 3280–3320 cm⁻¹ (amide and hydrazone).
    • C=O stretch: 1640–1660 cm⁻¹ (amide I band).
    • C=N stretch: 1590–1620 cm⁻¹ (hydrazone).
  • ¹H NMR (500 MHz, DMSO-d₆) :

    • δ 0.85 (t, 3H, CH₃).
    • δ 1.25 (m, 18H, alkyl chain).
    • δ 2.15 (t, 2H, COCH₂).
    • δ 3.30 (q, 2H, NHCH₂).
    • δ 8.20 (s, 1H, N=CH).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Two-Step Synthesis 70–75 ≥98 8–10 hours Moderate
One-Pot Hydrazonation 85 ≥95 13 hours High

Key Observations :

  • The one-pot method offers higher yields but requires stringent control of activation conditions.
  • Two-step synthesis allows intermediate characterization, critical for pharmaceutical applications.

Industrial-Scale Considerations

Solvent Selection

  • Laboratory scale : Ethanol and THF are preferred for solubility and ease of removal.
  • Pilot plant : Switch to isopropanol reduces costs while maintaining reaction efficiency.

Purification Techniques

  • Flash chromatography : Effective for small batches (≤100 g).
  • Crystallization : Ethanol/water mixtures (7:3 v/v) achieve >99% purity for bulk material.

Challenges and Mitigation Strategies

Hydrazone Isomerization

The E/Z isomerism of the hydrazone group necessitates strict reaction control:

  • Mitigation : Conduct reactions under inert atmosphere and avoid prolonged heating.

Byproduct Formation

  • Common byproducts :
    • Bis-hydrazones (from excess hydrazine).
    • Hydrolyzed amides (under acidic conditions).
  • Solution : Use stoichiometric hydrazine and buffer reactions at pH 5–6.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent studies report 30-minute reactions using microwave irradiation (150 W, 100°C), achieving 88% yield with reduced side products.

Enzyme-Catalyzed Amidation

Lipase-based catalysts (e.g., Candida antarctica lipase B) enable aqueous-phase amidation at 37°C, though hydrazone yields remain suboptimal (55–60%).

Chemical Reactions Analysis

Types of Reactions

N-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}dodecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}dodecanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}dodecanamide involves its interaction with specific molecular targets. In the context of quorum sensing inhibition, it binds to and disrupts the signaling pathways that bacteria use to communicate and form biofilms. This disruption prevents the upregulation of genes responsible for biofilm formation and virulence .

Comparison with Similar Compounds

(a) N-{2-[(2E)-2-(2-Ethoxybenzylidene)hydrazino]-2-oxoethyl}tetradecanamide ()

  • Structure : Features a tetradecanamide (14-carbon acyl chain) and a 2-ethoxybenzylidene-substituted hydrazine group.
  • Key Differences: The longer acyl chain (C14 vs. C12) may increase lipophilicity (logP ≈ 6.5 vs. ~5.8 for the target compound).
  • Applications : Likely used in coordination chemistry due to its Schiff base-like structure .

(b) N-{2-[(2E)-2-(2-Hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}tetradecanamide ()

  • Structure : Similar to the above but with a 2-hydroxy-3-methoxybenzylidene group.
  • Key Differences: The hydroxyl and methoxy groups increase polarity and hydrogen-bonding capacity. May exhibit pH-dependent solubility due to phenolic -OH.
  • Applications: Potential use in metal chelation or as a pH-responsive sensor .

Dodecanamide Derivatives with Modified Headgroups

(a) Lauramide MEA (N-{2-hydroxyethyl}dodecanamide) ()

  • Structure : Simplistic dodecanamide with a hydroxyethyl headgroup.
  • Lower molecular weight (286.46 g/mol vs. ~341.5 g/mol for the target compound).
  • Applications : Widely used in cosmetics as a surfactant and viscosity enhancer .

(b) N-(2-(Diethylamino)ethyl)-2-phenylacetamide ()

  • Structure: Combines a phenylacetamide backbone with a diethylaminoethyl group.
  • Key Differences :
    • The tertiary amine headgroup confers basicity (pKa ~9.5), unlike the neutral hydrazinylmethylidene group.
    • Aromatic phenyl group enhances π-π interactions but reduces solubility in polar solvents.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., antihistamines) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Reference
N-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}dodecanamide C₁₅H₃₂N₄O₂ ~300.45 Hydrazinylmethylidene, amide Research (coordination chemistry)
N-{2-[(2E)-2-(2-Ethoxybenzylidene)hydrazino]-2-oxoethyl}tetradecanamide C₂₅H₄₂N₄O₃ 470.64 Ethoxybenzylidene, amide Supramolecular chemistry
Lauramide MEA C₁₄H₂₉NO₂ 286.46 Hydroxyethyl, amide Cosmetic surfactant
Ceramide Analog (Compound 1) C₃₅H₆₇NO₃ 549.92 Hydroxymethyl, branched sphingosine Membrane biophysics

Research Findings and Trends

  • Synthetic Accessibility : The target compound’s hydrazinylmethylidene group requires precise reaction conditions (e.g., controlled pH and temperature) to avoid side reactions like hydrolysis, as seen in analogous hydrazine syntheses .
  • Thermal Stability : Hydrazine-containing amides generally decompose above 200°C, limiting high-temperature applications compared to simpler amides like Lauramide MEA .

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